![molecular formula C18H21ClO B14428108 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol CAS No. 85911-55-3](/img/structure/B14428108.png)
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with a tert-butyl group, a methyl group, and a chlorine atom, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of 4-tert-butylphenol with benzyl chloride, followed by chlorination and methylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the scavenging of free radicals and reduction of oxidative stress. The chlorine and tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the chlorine and methyl substitutions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and is used as an antioxidant.
4-tert-Butylcatechol: Features a catechol structure with a tert-butyl group.
Uniqueness
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the tert-butyl and methyl groups provide steric hindrance, influencing its overall stability and reactivity.
Properties
CAS No. |
85911-55-3 |
|---|---|
Molecular Formula |
C18H21ClO |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-2-chloro-6-methylphenol |
InChI |
InChI=1S/C18H21ClO/c1-12-9-14(11-16(19)17(12)20)10-13-5-7-15(8-6-13)18(2,3)4/h5-9,11,20H,10H2,1-4H3 |
InChI Key |
XNZDVMUFXSBCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



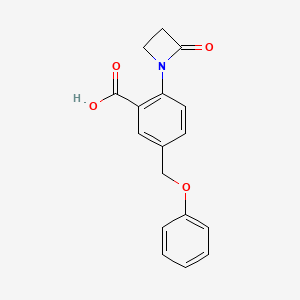
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)

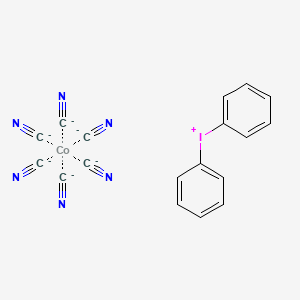
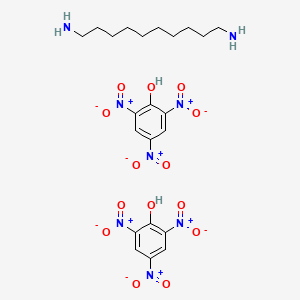
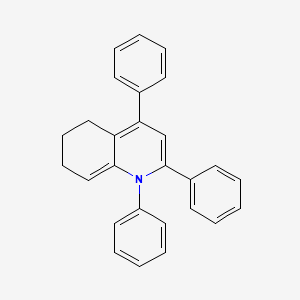
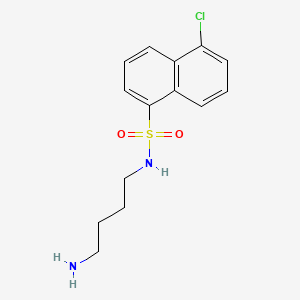
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)


